9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
Overview
Description
The compound “9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid” is a complex organic molecule. It likely contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . Attached to this backbone is a carboxylic acid group (-COOH) and a 4-bromobutyl group (a four-carbon chain with a bromine atom attached), both of which can significantly affect the compound’s properties and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .Scientific Research Applications
Solid Phase Synthesis Applications : 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid has been applied in the development of new linkers for solid phase synthesis. These linkers demonstrate enhanced acid stability compared to standard trityl resins and are useful in immobilizing and cleaving carboxylic acids and amines after modifications (Bleicher, Lutz, & Wuethrich, 2000).
Synthetic Chemistry : It has been utilized in the synthesis of complex molecules, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, through processes involving bromopyruvic acid and amino compounds (Le & Goodnow, 2004).
Materials Science and Sensing Applications : Research indicates that derivatives of this compound have been synthesized for use as fluorescent sensors in detecting nitro compounds, metal cations, and amino acids. These sensors exhibit high sensitivity and selectivity (Han et al., 2020).
Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been explored for use in organic light-emitting diodes, specifically as sky-blue emitters in non-doped OLEDs. Their aggregation-induced emission properties and strong fluorescence in solid state make them suitable for such applications (Tang et al., 2015).
Photolysis Studies : The compound has been studied in the context of flash photolysis, where its derivatives were observed to produce fluorene-9-carboxylic acid as a major reaction product. Such studies are vital in understanding the photoreactivity of fluorene derivatives (Andraos et al., 1997).
Properties
IUPAC Name |
9-(4-bromobutyl)fluorene-9-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAAHFLBOQCMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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